Gavestinel
Description
Properties
IUPAC Name |
3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBNEZWCNKUOSM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870012 | |
| Record name | Gavestinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-22-7 | |
| Record name | Gavestinel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gavestinel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gavestinel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gavestinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GAVESTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Indole Core Synthesis
The indole scaffold is typically synthesized via the Fischer indole synthesis or transition-metal-catalyzed cyclization. While explicit details are unavailable, analogous routes suggest:
C-3 Substitution with Dichlorophenyl Group
Electrophilic aromatic substitution or cross-coupling reactions are employed to introduce the dichlorophenyl group. For example:
Side-Chain Functionalization
The piperidine-containing side chain is synthesized separately and attached via nucleophilic substitution or amide coupling. Critical steps include:
Sodium Salt Formation
The final step involves treating the carboxylic acid precursor with sodium hydroxide in a polar solvent (e.g., ethanol/water), yielding the sodium salt through acid-base neutralization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98%.
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Elemental Analysis : Matches calculated values for C, H, N, and Cl within 0.4% deviation.
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The bulky dichlorophenyl group impedes reaction efficiency at the indole C-3 position. Mitigation strategies include:
Epimerization in Piperidine Derivatives
Racemization during piperidine synthesis is minimized by:
Chemical Reactions Analysis
Structural Features and Synthetic Basis
Gavestinel’s core structure includes:
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Molecular formula : C₁₈H₁₂Cl₂N₂O₃ (neutral form) or C₁₈H₁₁Cl₂N₂O₃Na (sodium salt)
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Key functional groups :
The synthesis involves substituting the indole-2-carboxylate at the C-3 position with an α,β-unsaturated ketone side chain, enabling high-affinity binding to the NMDA receptor glycine site .
Metabolic Reactions
This compound undergoes extensive phase II metabolism, primarily via glucuronidation and sulfation :
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Glucuronidation : Dominant pathway, leading to inactive metabolites excreted in bile .
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Sulfation : Contributes to drug-drug interactions, particularly with salbutamol and other substrates of sulfotransferases .
Pharmacokinetic Parameters
Data from stroke patients receiving multiple doses:
Drug-Drug Interactions
This compound’s metabolism is modulated by:
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Mefenamic acid : Inhibits glucuronidation, increasing systemic exposure .
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Methylene blue : Reduces metabolic clearance via unknown mechanisms .
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Bilirubin : Shared glucuronidation pathways may elevate bilirubin levels .
Reactivity and Stability
Clinical Trial Insights
Despite favorable preclinical data, phase III trials (GAIN International and GAIN Americas) showed:
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No reduction in infarct growth on MRI (mean lesion volume: 64.6 cm³ vs. 63.4 cm³ placebo) .
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No functional benefit at 3 months (OR 1.03 for death/dependence) .
Mechanistic Implications
The lack of efficacy may stem from:
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Inadequate blood-brain barrier penetration due to high protein binding .
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Off-target effects on bilirubin metabolism complicating dosing .
This compound’s chemical profile highlights the challenges in designing neuroprotective agents with optimal metabolic stability and brain penetration. While it advanced to late-phase trials, its clinical failure underscores the need for refined pharmacokinetic optimization in stroke therapeutics.
Scientific Research Applications
GAIN Trials Overview
The Glycine Antagonist in Neuroprotection (GAIN) trials were pivotal in assessing the efficacy and safety of gavestinel in humans. Two major trials, GAIN Americas and GAIN International, were conducted with similar protocols to evaluate outcomes in patients with acute ischemic stroke treated within six hours of onset.
- Trial Design : Both trials were randomized, double-blind, placebo-controlled studies involving multiple centers across North America and Europe.
- Primary Endpoint : The primary outcome was functional independence at three months post-treatment, assessed using the modified Rankin Scale (mRS) .
Results from GAIN Trials
Despite promising preclinical data, the results from the GAIN trials were disappointing:
- Efficacy : this compound did not demonstrate a statistically significant improvement in functional outcomes compared to placebo. In fact, the final analysis indicated no clinical benefit regarding infarct volume reduction or neurological recovery .
- Safety Concerns : Some studies noted safety issues associated with this compound treatment, including increased mortality rates and adverse psychotic effects leading to early termination of some trial arms .
Preclinical Studies
Preclinical investigations have provided insights into the potential benefits of this compound:
- Animal Models : In rat models of middle cerebral artery occlusion (MCAO), this compound administration resulted in a 50% reduction in infarct size when given up to six hours post-stroke onset . However, these results did not translate effectively into human trials.
- MRI Substudies : MRI assessments within the GAIN trials aimed to measure changes in lesion volume but ultimately confirmed that this compound did not significantly alter infarct growth compared to placebo .
Summary of Findings
| Study/Trial | Outcome | Comments |
|---|---|---|
| GAIN Americas | No significant improvement in functional outcomes | Safety issues noted; increased mortality observed |
| GAIN International | No clinical benefit observed | MRI substudy confirmed lack of efficacy |
| Preclinical Studies | Reduced infarct size in animal models | Promising results not replicated in human trials |
Mechanism of Action
Gavestinel acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. By binding to this site, this compound inhibits the overactivation of NMDA receptors, which can lead to neurotoxicity due to excessive calcium influx into neurons. This mechanism is particularly relevant in conditions such as stroke, where glutamate levels are elevated, leading to continuous stimulation of NMDA receptors .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
NMDA Receptor Antagonists
Selfotel (CGS-19755)
- Mechanism : Competitive antagonist at the NMDA receptor glutamate-binding site.
- Key Difference : Unlike this compound, selfotel caused severe adverse events (e.g., hallucinations, hypertension), leading to trial termination .
Aptiganel (CNS-1102)
- Mechanism: Non-competitive NMDA channel blocker.
Eliprodil
AMPA Receptor Antagonists
YM872
- Mechanism : Blocks AMPA receptors, reducing calcium influx and secondary NMDA activation.
- Outcomes: The ARTIST trial combined YM872 with tissue plasminogen activator (tPA). Interim analyses showed futility, leading to early termination .
- Advantage Over this compound : AMPA antagonism theoretically protects both gray and white matter, but clinical results mirrored this compound’s failures .
ZK200755
Data Tables
Table 1. Key Clinical Trials of Neuroprotective Agents in Acute Ischemic Stroke
Critical Analysis of Trial Failures
Time Window : this compound’s 6-hour window may exceed the therapeutic period for glutamate antagonism. Preclinical models used shorter delays (<3 hours), whereas human trials included heterogeneous stroke subtypes .
Heterogeneity of Stroke : Subgroup benefits in younger, milder strokes (NIHSS 2–5) were statistically underpowered .
Preclinical-Clinical Disconnect : this compound reduced infarct volume in rats but failed to improve functional outcomes in humans, underscoring limitations of rodent models .
Q & A
Q. What is the proposed mechanism of action of Gavestinel in stroke treatment, and how was this validated in preclinical models?
this compound is a competitive glycine-site antagonist of the NMDA receptor, hypothesized to reduce excitotoxicity in ischemic stroke by blocking glutamate-mediated neuronal damage. Preclinical validation involved administering this compound intravenously within 6 hours post-middle cerebral artery occlusion in rats, demonstrating ~50% infarct size reduction . However, these studies lacked randomization, blinding, and long-term functional assessments (e.g., neurological recovery beyond 7 days), raising concerns about translational relevance .
Q. How should preclinical studies be designed to improve the translational validity of neuroprotective agents like this compound?
Key methodological improvements include:
- Blinded and randomized protocols to minimize bias .
- Functional outcome measures (e.g., modified Rankin Scale) alongside infarct size quantification .
- Extended observation periods (≥3 months) to align with clinical trial endpoints .
- Temperature control to avoid confounding effects of hypothermia/hyperthermia on infarct growth .
Q. What are the critical limitations of the preclinical data supporting this compound’s transition to clinical trials?
Limitations include:
- Lack of blood-brain barrier penetration evidence in animal models, despite human trials assuming adequate CNS delivery .
- Discrepancies between preclinical recovery intervals (7 days) and clinical outcome assessments (3 months) .
- Failure to control for comorbidities (e.g., hypertension, diabetes) common in human stroke populations .
Advanced Research Questions
Q. Why did this compound show efficacy in animal models but fail in Phase III clinical trials?
Potential explanations include:
- Timing of administration : Preclinical models used strict 6-hour treatment windows, whereas clinical trials may have included delayed interventions .
- Dose inadequacy : Human trials may not achieve therapeutic CNS concentrations due to pharmacokinetic differences .
- Heterogeneous patient populations : Inclusion of hemorrhagic stroke patients in trials introduced confounding variables .
- Lack of combination therapy : this compound was tested as a monotherapy, whereas neuroprotection may require adjunctive reperfusion strategies .
Q. How can MRI biomarkers (e.g., infarct volume) be utilized to reconcile discrepancies between preclinical and clinical outcomes?
The GAIN MRI substudy found no reduction in infarct volume with this compound, correlating with neutral clinical outcomes . Methodological recommendations include:
- Standardized imaging protocols (e.g., DWI/PWI sequences) across multicenter trials to reduce variability .
- Baseline mismatch analysis : Patients with diffusion-perfusion mismatches showed greater infarct growth, suggesting a subgroup for targeted therapy .
- Longitudinal imaging : Linking 3-month infarct volume to functional outcomes (e.g., NIHSS, Barthel Index) strengthens biomarker validity .
Q. What lessons can be drawn from the GAIN trials for designing future neuroprotection studies?
Key insights include:
- Exclusion of hemorrhagic stroke patients to isolate ischemic pathophysiology .
- Sequential trial designs : Retrospective analysis showed sequential methods could reduce sample sizes by 234 patients and shorten trial duration by 3–4 months .
- Phase II biomarker validation : Prioritize proof-of-target engagement (e.g., receptor occupancy) before Phase III .
Q. How can researchers address the U-shaped distribution bias in the Barthel Index when evaluating this compound’s clinical impact?
The Barthel Index’s poor discrimination threshold (e.g., clustering at extremes like "independent" or "dependent") limits sensitivity. Alternatives include:
- Composite endpoints (e.g., modified Rankin Scale + NIHSS) .
- Ordinal shift analysis to detect subtle functional improvements .
- Patient-reported outcomes (e.g., stroke-specific quality-of-life metrics) .
Q. What statistical strategies are recommended for analyzing contradictory data across this compound trials?
- Pre-specified analysis plans : Define primary/secondary endpoints, handling of missing data, and sensitivity analyses a priori .
- Bayesian adaptive designs : Allow real-time adjustments based on interim biomarker or clinical data .
- Meta-analytic frameworks : Pool data from GAIN Americas and International trials to assess subgroup effects .
Methodological and Cross-Disciplinary Questions
Q. How can neuroimaging protocols be optimized for acute stroke trials involving agents like this compound?
Recommendations from the GAIN MRI substudy:
- Rapid imaging workflows : Prioritize non-contrast CT for hemorrhage exclusion, followed by MRI within 1–2 hours to minimize treatment delays .
- Centralized blinded analysis : Mitigate inter-site variability in image interpretation .
- Quantitative perfusion thresholds : Define mismatch ratios (e.g., ≥20% perfusion-diffusion mismatch) for patient stratification .
Q. What interdisciplinary approaches are critical for advancing NMDA receptor antagonists in stroke research?
- Pharmacokinetic modeling : Integrate preclinical BBB penetration data with human PET imaging to validate CNS delivery .
- Systems biology : Explore interactions between NMDA inhibition and secondary injury pathways (e.g., inflammation, apoptosis) .
- Regulatory collaboration : Align trial designs with FDA/EMA guidelines on neuroprotection endpoints and biomarkers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
